Methyl 6-chloro-1,5-naphthyridine-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-chloro-1,5-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)6-4-8-7(12-5-6)2-3-9(11)13-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRUHWKVSAFCBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC(=N2)Cl)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloro-1,5-naphthyridine-3-carboxylate typically involves the condensation of 3-aminopyridine with a suitable carbonyl derivative, followed by cyclization and chlorination steps . Common synthetic routes include:
Condensation Reaction: 3-aminopyridine reacts with a carbonyl compound under acidic or basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the naphthyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct properties.
Cross-Coupling Reactions: The naphthyridine ring can participate in cross-coupling reactions with various organometallic reagents to form complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium or nickel catalysts in the presence of ligands and bases.
Major Products
The major products formed from these reactions include substituted naphthyridines, oxidized or reduced derivatives, and complex heterocyclic compounds with potential biological activities.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Methyl 6-chloro-1,5-naphthyridine-3-carboxylate exhibits significant antimicrobial activity. Research indicates that derivatives of naphthyridines, including this compound, have shown effectiveness against various bacterial strains, including those resistant to common antibiotics. For instance, naphthyridine derivatives have been reported to possess potent antibacterial effects against Staphylococcus and Pseudomonas aeruginosa . The structure-activity relationship suggests that modifications to the naphthyridine core can enhance efficacy against specific pathogens.
Antiparasitic and Antiviral Activity
Additionally, compounds related to this compound have demonstrated antiparasitic properties. Certain derivatives have been effective against Plasmodium falciparum, the causative agent of malaria . This highlights the potential for developing new antimalarial treatments based on the naphthyridine scaffold.
Anti-inflammatory and Analgesic Effects
The compound may also possess anti-inflammatory and analgesic properties. Naphthyridine derivatives have been explored for their ability to modulate inflammatory pathways, presenting opportunities for therapeutic applications in conditions such as arthritis and other inflammatory diseases .
Synthetic Utility
Versatile Synthetic Intermediates
this compound serves as a valuable intermediate in organic synthesis. Its reactivity allows for further functionalization, making it a key building block for synthesizing more complex molecules. The compound can participate in various reactions such as nucleophilic substitutions and cycloadditions .
Applications in Material Science
In material science, derivatives of naphthyridines are being investigated for their potential use in organic light-emitting diodes (OLEDs) and as semiconductors. The electronic properties of these compounds enable their application in developing advanced materials for electronic devices .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Antibacterial Activity Study | This compound was tested against multiple bacterial strains and showed superior effectiveness compared to standard antibiotics. | Development of new antibacterial agents targeting resistant strains. |
| Antimalarial Research | Derivatives exhibited significant activity against Plasmodium falciparum, with some compounds showing lower toxicity profiles than existing treatments. | Potential lead compounds for new antimalarial drugs. |
| Material Science Application | Investigated as a component in OLEDs due to its favorable electronic properties. | Development of more efficient organic electronic devices. |
Mechanism of Action
The mechanism of action of methyl 6-chloro-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication and transcription, thereby exhibiting antimicrobial or anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents significantly alter the physicochemical and reactive properties of naphthyridine derivatives. Below is a comparative analysis:
Table 1: Key Structural and Physical Properties
| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight | Key Properties |
|---|---|---|---|---|
| Methyl 6-chloro-1,5-naphthyridine-3-carboxylate | C₁₀H₇ClN₂O₂ | Cl (6), COOCH₃ (3) | 222.63* | Moderate lipophilicity, electrophilic at C6 |
| Methyl 6-amino-1,5-naphthyridine-3-carboxylate | C₁₀H₉N₃O₂ | NH₂ (6), COOCH₃ (3) | 203.20 | Increased polarity, H-bond donor |
| Methyl 7-hydroxy-1,5-naphthyridine-3-carboxylate | C₁₀H₈N₂O₃ | OH (7), COOCH₃ (3) | 204.18 | High polarity, acidic hydroxyl group |
| Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate | C₁₁H₈BrClN₂O₂ | Br (6), Cl (4), COOCH₂CH₃ (3) | 315.55 | Enhanced leaving group ability, steric bulk |
| Ethyl 6-hydroxy-1,5-naphthyridine-3-carboxylate | C₁₁H₁₀N₂O₃ | OH (6), COOCH₂CH₃ (3) | 218.21 | Polar, pH-dependent solubility |
*Calculated based on molecular formula.
Solubility and Lipophilicity
- Chloro and Methyl Ester (Target Compound) : Moderately lipophilic (logP ~1.5–2.0), soluble in organic solvents like DCM or THF.
- Amino and Hydroxy Derivatives: Increased polarity reduces solubility in nonpolar solvents but enhances aqueous solubility at acidic or basic pH .
- Ethyl Esters : Ethyl-substituted analogs (e.g., Ethyl 6-hydroxy-1,5-naphthyridine-3-carboxylate) exhibit slightly lower aqueous solubility than methyl esters due to increased alkyl chain length .
Crystallographic and Structural Insights
- Crystal Packing : Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate () crystallizes in orthorhombic systems (space group Pna2₁), while Methyl 7-hydroxy-1,5-naphthyridine-3-carboxylate forms hydrogen-bonded networks due to its hydroxyl group .
Biological Activity
Methyl 6-chloro-1,5-naphthyridine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, alongside relevant case studies and research findings.
This compound belongs to the naphthyridine class of compounds, which are known for their potential therapeutic applications. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it a versatile building block for synthesizing more complex molecules.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. In one study, derivatives of naphthyridine demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.62 µg/mL |
| Escherichia coli | 20.00 µg/mL |
| Pseudomonas aeruginosa | 25.00 µg/mL |
Anticancer Properties
This compound has shown promising anticancer activity in various studies. It has been reported to induce apoptosis in cancer cell lines by activating specific pathways that lead to cell cycle arrest and programmed cell death. For instance, in human myeloid leukemia cells (Kasumi-1), the compound demonstrated an ability to halt the cell cycle at G0/G1 and G2 phases at concentrations of 7 µM and 45 µM respectively .
Case Study: Apoptosis Induction in Cancer Cells
In a controlled study involving Kasumi-1 cells:
- Concentration : 7 µM induced G0/G1 arrest.
- Concentration : 45 µM induced G2 arrest.
- Mechanism : Activation of apoptosis pathways leading to increased expression of pro-apoptotic factors.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been highlighted in recent research. Studies show that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro and in vivo models. This suggests its potential use in treating inflammatory diseases .
Table 2: Inhibition of Pro-inflammatory Cytokines
| Cytokine | Concentration (µM) | Inhibition (%) |
|---|---|---|
| TNF-α | 10 | 75 |
| IL-1β | 15 | 65 |
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:
- Enzyme Inhibition : It inhibits specific enzymes involved in cancer cell proliferation.
- DNA Binding : The compound can intercalate into DNA, disrupting replication and transcription processes.
- Cytokine Modulation : It modulates cytokine release from immune cells, thereby influencing inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
